(1R,2R)-2-(Allyloxy)cyclopentanol

Description

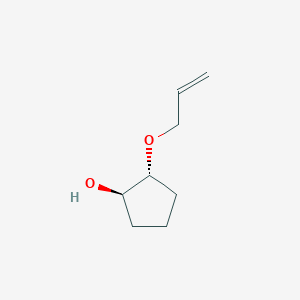

(1R,2R)-2-(Allyloxy)cyclopentanol is a chiral cyclopentanol derivative featuring an allyl ether substituent at the 2-position. This compound is a critical intermediate in synthesizing antiviral agents such as glecaprevir and grazoprevir, which target hepatitis C virus (HCV) and coronaviruses .

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(1R,2R)-2-prop-2-enoxycyclopentan-1-ol |

InChI |

InChI=1S/C8H14O2/c1-2-6-10-8-5-3-4-7(8)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 |

InChI Key |

UERMFJRSLKXKOL-HTQZYQBOSA-N |

Isomeric SMILES |

C=CCO[C@@H]1CCC[C@H]1O |

Canonical SMILES |

C=CCOC1CCCC1O |

Origin of Product |

United States |

Preparation Methods

Selective Allylation of 1,2-Cyclopentanediols

A primary method to prepare (1R,2R)-2-(Allyloxy)cyclopentanol is through the selective allylation of one hydroxy group in 1,2-cyclopentanediol substrates. This approach is often employed as a key step in domino palladium-catalyzed reactions such as the domino-Wacker-carbonylation and domino-Wacker-Mizoroki-Heck reactions, which require mono-O-allylated 1,2-diols as substrates.

Reaction Conditions: The allylation is typically performed by nucleophilic substitution using allyl halides under controlled conditions to selectively modify one hydroxyl group without affecting the other.

Catalysts and Reagents: Palladium(II) catalysts such as Pd(OTFA)2 or PdCl2 are used in subsequent transformations, with p-benzoquinone serving as a reoxidant for Pd(0) species formed in situ.

Purification: After reaction completion, the mixture is treated with acid (e.g., 1 N HCl), extracted with organic solvents like diethyl ether, washed with base and brine, dried over MgSO4, and purified by silica gel chromatography.

Domino-Wacker-Mizoroki-Heck Reaction for Allyloxycyclopentanol Derivatives

The domino-Wacker-Mizoroki-Heck reaction is a palladium-catalyzed process that transforms mono-O-allylated cyclopentanediols into cyclic ethers and related structures, including this compound derivatives.

Substrate Scope: Both trans- and cis-cyclopentanediol derivatives can be used, with yields ranging from 33% to 77% depending on the α,β-unsaturated carbonyl compound employed (e.g., methyl acrylate, acrolein, methyl vinyl ketone).

Reaction Setup: The reaction is carried out in dichloromethane at room temperature with Pd(OTFA)2 and p-benzoquinone, typically over several days until complete conversion is confirmed by TLC.

Yields and Selectivity: Methyl acrylate generally provides the highest yields, while acrolein gives the lowest. The reaction proceeds with good stereochemical control, preserving the (1R,2R) configuration.

Stereoselective Synthesis from Hexose-Derived Intermediates

An alternative approach involves the stereoselective synthesis of polyhydroxylated cyclopentane derivatives, including this compound, starting from protected hexoses such as d-mannose or d-galactose.

Key Steps: The synthesis includes selective protection of hydroxyl groups, oxidation to ketones, Wittig olefination to introduce allyl groups, ring-closing metathesis (RCM) using Grubbs catalysts, and stereoselective aza-Michael additions.

Yields: The RCM step to form cyclopentenol intermediates proceeds with high yields (up to 90-92%), and the overall multi-step synthesis achieves moderate to good total yields (e.g., 40% over nine steps from d-mannose).

Advantages: This method allows precise stereochemical control and incorporation of multiple functional groups, enabling the synthesis of complex cyclopentanol derivatives with defined stereochemistry.

Summary Table of Preparation Methods

Research Findings and Considerations

The palladium-catalyzed domino reactions require carefully controlled conditions to maintain stereochemistry and achieve selective mono-allylation.

The choice of α,β-unsaturated carbonyl compound significantly affects yield in domino reactions.

Hexose-based synthetic routes offer a stereoselective alternative but involve multiple steps and protecting group manipulations.

Environmental and practical considerations favor direct hydration methods for cyclopentanol production, though these are less efficient.

Purification typically involves acid-base extractions and silica gel chromatography to isolate pure this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Allyloxy)cyclopentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The allyloxy group can participate in substitution reactions, where it can be replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols.

Major Products

Oxidation: Formation of (1R,2R)-2-(Allyloxy)cyclopentanone.

Reduction: Formation of (1R,2R)-2-(Allyloxy)cyclopentane.

Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,2R)-2-(Allyloxy)cyclopentanol serves as a versatile intermediate for the construction of more complex molecules. Its stereochemistry makes it valuable for the synthesis of chiral compounds.

Biology

The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and allylation. It serves as a model substrate for investigating the mechanisms of these enzymatic processes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmacologically active compounds. Its unique structure may contribute to the development of new drugs with specific biological activities.

Industry

The compound finds applications in the production of fine chemicals and as a precursor in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(Allyloxy)cyclopentanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and the involvement of oxidizing agents. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

(R)-(-)-2,2-Diphenylcyclopentanol

Structure : Contains two phenyl groups at the 2-position instead of an allyloxy group.

Applications :

- Widely used as a chiral auxiliary in asymmetric hydrogenation (96% diastereoselectivity) and Mn(III)-mediated cyclizations (60% de) .

- Enables synthesis of enantiomerically enriched pyrrolidines (71–97% ee) via nitroalkene cycloadditions .

Key Difference : Focus on asymmetric synthesis rather than antiviral activity.

(1R,2R)-trans-2-Azidocyclopentanol

Structure: Azido group replaces the allyloxy substituent. Synthesis: Derived from (1R,2R)-trans-2-azidocyclopentanol via Staudinger reaction with triphenylphosphine (Ph₃P) . Applications: Intermediate in matrix metalloproteinase (MMP) inhibitors, diverging from antiviral use .

trans-(1R,2R)-2-Aminocyclopentanol Hydrochloride

Structure: Amino group and hydrochloride salt instead of allyloxy. Properties: Melting point 191–196°C; used in peptidomimetic synthesis . Key Difference: Ionic nature enhances solubility for pharmaceutical formulations.

trans-2-Methylcyclopentanol

Structure : Methyl group at the 2-position.

Properties : Simpler structure (C₆H₁₂O, MW 100.16) with lower molecular complexity .

Applications : Primarily a model compound in stereochemical studies.

Jasmonol [(1R,2R)-2-(1E-Hexenyl)cyclopentanol]

Structure: Hexenyl substituent instead of allyloxy. Source: Natural product isolated from essential oils (e.g., Jasminum spp.) .

Comparative Data Table

Key Research Findings

- Biocatalytic Superiority: Enzymatic resolution (CAL-B) for this compound achieves higher ee (499%) compared to chemical methods, critical for antiviral drug efficacy .

- Structural Flexibility: Allyloxy and azido derivatives demonstrate how minor substituent changes redirect applications from antivirals to enzyme inhibitors .

- Natural vs. Synthetic: Jasmonol highlights the divergence between natural product roles and synthetic intermediates in pharmaceuticals .

Q & A

Q. What are effective synthetic routes for (1R,2R)-2-(Allyloxy)cyclopentanol?

Methodological Answer: The synthesis typically involves allylation of a cyclopentanol precursor. For example:

- Epoxide Ring-Opening : React (1R,2R)-2-hydroxylcyclopentanol with allyl bromide under basic conditions (e.g., NaH in THF) to introduce the allyloxy group.

- Protection/Deprotection Strategies : Use acetyl groups (e.g., as in (1R,2R)-trans-2-Acetoxy-1-cyclopentanol ) to protect hydroxyl groups during synthesis, followed by selective deprotection.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC (e.g., CHIRALPAK IC-3 column, hexane/iPrOH 98:2, 1 mL/min) .

Q. Key Considerations :

Q. How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

- Chiral HPLC : Use a CHIRALPAK IC-3 column with hexane/iPrOH (98:2) to resolve enantiomers. Compare retention times with known standards .

- NMR Spectroscopy : Analyze coupling constants () in H NMR. For example, trans-diaxial protons on the cyclopentane ring typically exhibit , while cis protons show smaller couplings .

- Polarimetry : Measure optical rotation and compare with literature values for (1R,2R) configuration.

Data Interpretation Example :

In C NMR, the allyloxy carbon resonates at δ 70–75 ppm, while the cyclopentanol backbone carbons appear at δ 20–40 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic byproducts. For example, allylation at -20°C improved diastereomeric excess (d.e.) to >95% in analogous cyclopentanol derivatives .

- Catalytic Systems : Use chiral catalysts (e.g., Jacobsen’s catalyst) to enforce stereoselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group, favoring desired regiochemistry .

Q. Troubleshooting :

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR) during characterization?

Methodological Answer:

- Solvent and pH Effects : Ensure consistency in NMR solvent (e.g., CDCl vs. DMSO-d). Protonation states (e.g., in hydrochloride salts) can shift signals significantly .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target compound signals from impurities. For example, allyl group cross-peaks in HSQC confirm connectivity .

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., (1R,2R)-2-Aminocyclopentanol hydrochloride, δ 4.0–3.2 ppm for hydroxyl/amino protons ).

Case Study :

In H NMR, unexpected splitting of allyl protons may arise from rotameric equilibria. Variable-temperature NMR (e.g., 25°C to -40°C) can resolve this .

Q. What strategies are recommended for analyzing oxidative stability of the allyloxy group?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to UV light (254 nm) and monitor degradation via HPLC.

- Radical Scavengers : Add antioxidants (e.g., BHT) to reaction mixtures to suppress peroxide formation .

- Mass Spectrometry : Identify degradation products via HRMS. For example, allyloxy cleavage would yield a cyclopentanol fragment (m/z 100.16 [M]) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.